4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine
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Overview
Description
4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and N-methylbut-3-en-1-amine.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amine derivatives.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to and modulate the activity of certain neurotransmitter receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylboronic acid: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
4-(4-Fluorophenyl)-N-methylbut-3-en-1-amine is unique due to its specific structural features, such as the presence of both a fluorine atom and a methyl group
Properties
Molecular Formula |
C11H14FN |
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Molecular Weight |
179.23 g/mol |
IUPAC Name |
(E)-4-(4-fluorophenyl)-N-methylbut-3-en-1-amine |
InChI |
InChI=1S/C11H14FN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h2,4-8,13H,3,9H2,1H3/b4-2+ |
InChI Key |
GOZYQRMCCMDLMW-DUXPYHPUSA-N |
Isomeric SMILES |
CNCC/C=C/C1=CC=C(C=C1)F |
Canonical SMILES |
CNCCC=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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